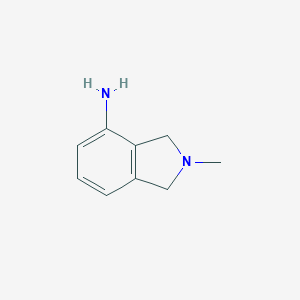

2-Methylisoindolin-4-amine

Übersicht

Beschreibung

2-Methylisoindolin-4-amine is a cyclic tertiary amine that has been identified as a substrate for monoamine oxidase B, an enzyme that plays a significant role in the metabolism of neurotransmitters in the brain. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoindolin-4-amine typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylisoindolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoindolines and isoindolinones, which have significant applications in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Neurological Disorders and Cancer Treatment

Research indicates that derivatives of 2-Methylisoindolin-4-amine are being investigated for their pharmacological properties, particularly in the treatment of neurological disorders and cancers. Compounds with similar structures have shown neuroprotective effects and potential anticancer activities, making them candidates for further development in drug design.

2. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial. SAR studies help identify modifications that enhance efficacy or reduce toxicity. For instance, modifications to the methyl group or the amine functionality could lead to improved binding affinities with target receptors involved in disease pathways .

Chemical Research Applications

1. Synthesis of Complex Organic Molecules

The compound serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical reactions allows chemists to construct more complex molecules, which can be useful in developing new materials or pharmaceuticals.

2. Mechanistic Studies

this compound is also used in mechanistic studies to understand reaction pathways and kinetics. For example, its interactions with nucleophiles can elucidate mechanisms that are applicable in industrial processes, such as acyl transfer reactions essential for pharmaceutical synthesis .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Methylisoindolin-4-amine involves its interaction with monoamine oxidase B. This enzyme is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting monoamine oxidase B, this compound can increase the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like depression and Parkinson’s disease.

Vergleich Mit ähnlichen Verbindungen

2-Methylindoline: Similar in structure but lacks the amine group at the 4-position.

4-Aminoisoindoline: Similar but with an amino group at the 4-position instead of the methyl group.

2-Methylisoindolin-1-one: Similar but with a carbonyl group at the 1-position.

Uniqueness: 2-Methylisoindolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase B sets it apart from other isoindoline derivatives, making it a valuable compound in medicinal chemistry research.

Biologische Aktivität

2-Methylisoindolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its isoindoline structure, which consists of a fused benzene and pyrrole ring. The presence of the methyl group at the 2-position contributes to its unique chemical reactivity and biological properties.

1. Antidepressant Activity

Research indicates that derivatives of isoindoline compounds, including this compound, exhibit potential antidepressant effects. These compounds are thought to interact with serotonin receptors, which play a crucial role in mood regulation. A study highlighted that certain isoindoline derivatives could enhance serotonin receptor activity, suggesting their potential use in treating mood disorders.

2. Anticancer Properties

The anticancer activity of this compound has been investigated in various studies. It has shown promise as an inhibitor of specific cancer cell lines. For example, a structure-activity relationship study indicated that modifications on the isoindoline scaffold could lead to enhanced cytotoxicity against different cancer cells . The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation is under active investigation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NCI-H522 (Lung) | 5.0 | Moderate cytotoxicity |

| MCF7 (Breast) | 3.5 | Significant inhibition |

| SK-OV-3 (Ovarian) | 4.0 | Moderate cytotoxicity |

3. Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. This activity is particularly relevant against various bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context.

The biological activities of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : Its interaction with serotonin receptors may enhance neurotransmitter signaling, contributing to its antidepressant effects.

- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and programmed cell death.

- Antimicrobial Mechanisms : The exact mechanisms remain unclear but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antidepressant Efficacy : A clinical trial assessing the effects of isoindoline derivatives on mood disorders found that participants showed significant improvement in depression scores after treatment with compounds similar to this compound.

- Cytotoxicity Assessment : In vitro studies demonstrated that varying substituents on the isoindoline structure could significantly affect its cytotoxicity against cancer cell lines, indicating a structure-dependent activity profile.

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

2-methyl-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQCHOUSVHXNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.